
Octadec-1-EN-1-YL octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadec-1-EN-1-YL octadecanoate: is an organic compound that belongs to the class of esters. It is formed by the esterification of octadec-1-en-1-ol with octadecanoic acid. This compound is known for its long hydrocarbon chains, which contribute to its hydrophobic nature and its applications in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octadec-1-EN-1-YL octadecanoate typically involves the esterification reaction between octadec-1-en-1-ol and octadecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and improved efficiency. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and high yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadec-1-EN-1-YL octadecanoate can undergo oxidation reactions, especially at the double bond present in the octadec-1-en-1-yl group. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The ester group in this compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can also undergo nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or carboxylic acids.
Scientific Research Applications
Chemistry: Octadec-1-EN-1-YL octadecanoate is used as a surfactant and emulsifying agent in various chemical formulations. Its hydrophobic nature makes it suitable for use in non-polar solvents and in the stabilization of emulsions.
Biology: In biological research, this compound is used in the study of lipid metabolism and membrane biology. Its long hydrocarbon chains mimic the properties of natural lipids, making it a useful model compound.
Medicine: This compound is explored for its potential use in drug delivery systems. Its hydrophobic nature allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability.
Industry: this compound is used in the production of cosmetics and personal care products. Its emollient properties make it a valuable ingredient in lotions, creams, and other skincare products.
Mechanism of Action
The mechanism of action of Octadec-1-EN-1-YL octadecanoate is primarily based on its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery, it can encapsulate hydrophobic drugs, protecting them from degradation and enhancing their absorption.
Comparison with Similar Compounds
- Octadec-1-EN-1-YL octadecanoate
- Octadec-1-EN-1-YL hexadecanoate
- Octadec-1-EN-1-YL dodecanoate
Comparison: this compound is unique due to its long hydrocarbon chains, which provide superior hydrophobic properties compared to shorter-chain esters. This makes it more effective in applications requiring strong hydrophobic interactions, such as in emulsification and drug delivery.
Properties
CAS No. |
77096-38-9 |
|---|---|
Molecular Formula |
C36H70O2 |
Molecular Weight |
534.9 g/mol |
IUPAC Name |
octadec-1-enyl octadecanoate |
InChI |
InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,35H,3-32,34H2,1-2H3 |
InChI Key |
VZHBNVWZCRLMAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC=CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


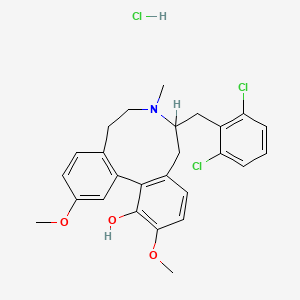
![Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B14430024.png)
![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)
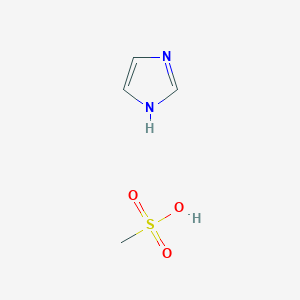
![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)
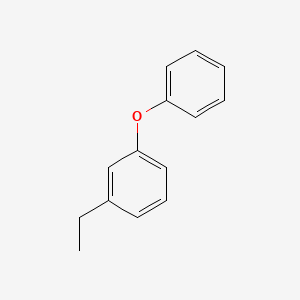
![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)
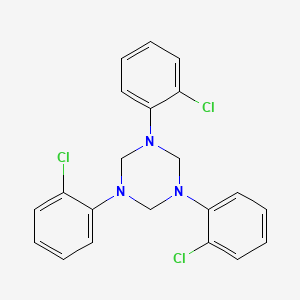
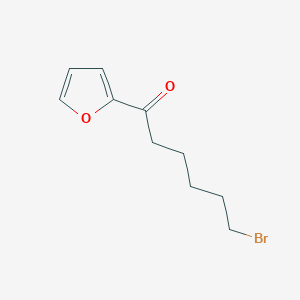
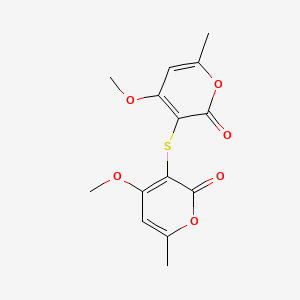

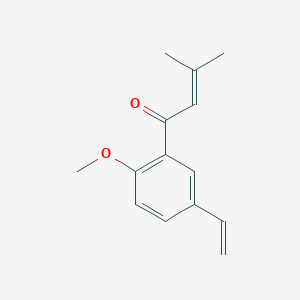
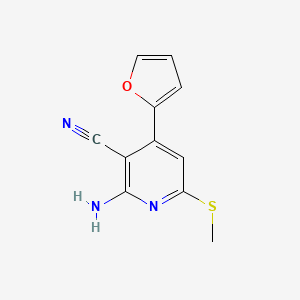
![2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14430082.png)
